molecular formula C7H7Cl3O B8533926 Phenol chloroform

Phenol chloroform

Cat. No. B8533926
M. Wt: 213.5 g/mol
InChI Key: YTRQFSDWAXHJCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06951720B2

Procedure details

To further examine the ability of Topo65 to mediate ligation of DNAs containing 5′-briding phosphorothiolate near the 5′ end of the scissile strand, a vector was adapted with duplex oligonucleotides TCRIBamS/AS described in Example II. FIG. 6A depicts the linearized and oligonucleotide adapted vectors. T4 DNA ligase was then used to adapt the vector ends with TCRIBamS oligonucleotide and TCRIBamAS oligonucleotides that contained or lacked a 5′ phosphate. EcoRI-digested vector was incubated at 16° C. overnight with a 300-fold molar excess of oligonucleotides. The adapted vector was then incubated in the presence or absence of Topo65 in 10-fold molar excess, overnight at room temperature in a reaction buffer containing 10 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM EDTA and 2 mM DTT. After this incubation, 5 M NaCl was added to obtain a final concentration of 600 mM, and the mixture remained at room temperature for three hours. To this mixture, SDS was added to a final concentration of 0.1%, Proteinase-K was added to a final concentration of 100 μg/ml, and the mixture was incubated at 37° C. for 30 minutes. The DNA was isolated by phenol/chloroform extraction, followed by ethanol precipitation. The isolated DNA was used to transform TOP10F′ cells, which were then plated onto 2YT/Ampicillin agar.
Name
Tris-HCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
DTT
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
oligonucleotides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
oligonucleotide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
DNA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
oligonucleotide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
oligonucleotides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
5′ phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
oligonucleotides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
OP([O-])([O-])=S.[CH2:6](O)C(N)(CO)CO.[ClH:14].[Cl-:15].[K+].[Mg+2].[Cl-:18].[Cl-].C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O.C(S)[C@@H](O)[C@H](O)CS.[Na+].[Cl-].CCCCCC[CH2:56][CH2:57][CH2:58][CH2:59][CH2:60][CH2:61][O:62]S([O-])(=O)=O.[Na+]>>[C:61]1([OH:62])[CH:56]=[CH:57][CH:58]=[CH:59][CH:60]=1.[CH:6]([Cl:18])([Cl:15])[Cl:14] |f:1.2,3.4,5.6.7,10.11,12.13,14.15|

Inputs

Step One
Name
Tris-HCl
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CO)(CO)N)O.Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg+2].[Cl-].[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Name
DTT
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@H]([C@@H](CS)O)O)S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OP(=S)([O-])[O-]
Step Five
Name
oligonucleotides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
oligonucleotide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
DNA
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
oligonucleotide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
oligonucleotides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
5′ phosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
oligonucleotides
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
to obtain a final concentration of 600 mM
WAIT
Type
WAIT
Details
the mixture remained at room temperature for three hours
Duration
3 h
ADDITION
Type
ADDITION
Details
was added to a final concentration of 100 μg/ml
WAIT
Type
WAIT
Details
the mixture was incubated at 37° C. for 30 minutes
Duration
30 min

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(=CC=CC=C1)O.C(Cl)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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